Ripk3-IN-2

Description

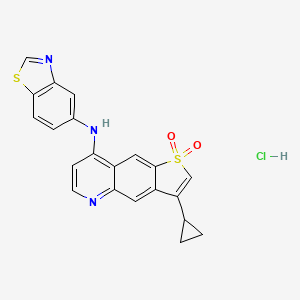

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H16ClN3O2S2 |

|---|---|

Molecular Weight |

442.0 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-cyclopropyl-1,1-dioxothieno[2,3-g]quinolin-8-amine;hydrochloride |

InChI |

InChI=1S/C21H15N3O2S2.ClH/c25-28(26)10-16(12-1-2-12)14-8-18-15(9-21(14)28)17(5-6-22-18)24-13-3-4-20-19(7-13)23-11-27-20;/h3-12H,1-2H2,(H,22,24);1H |

InChI Key |

XLZJGOZHZJNQGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CS(=O)(=O)C3=CC4=C(C=CN=C4C=C32)NC5=CC6=C(C=C5)SC=N6.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ripk3-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Ripk3-IN-2, a potent and selective Type II inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting necroptosis.

Introduction to RIPK3 and Necroptosis

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] Necroptosis is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, ischemia-reperfusion injury, neurodegenerative disorders, and cancer.[1][2]

The core of the necroptotic pathway involves the formation of a signaling complex known as the necrosome, which is typically composed of RIPK1 and RIPK3.[1] Upon stimulation by various signals, such as tumor necrosis factor (TNF), RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs), leading to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.

This compound: A Type II Kinase Inhibitor

This compound is a potent and selective inhibitor of RIPK3. It is classified as a Type II kinase inhibitor, which is distinguished by its mechanism of binding to the inactive "DFG-out" conformation of the kinase. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped outwards from the ATP-binding pocket. This mode of inhibition often leads to higher selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound (also referred to as compound 18 in some literature) have been characterized using various biochemical assays. The following table summarizes the key quantitative data.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| RIPK3 | HTRF | 9.1 | --INVALID-LINK-- |

| RIPK1 | HTRF | 5,500 | --INVALID-LINK-- |

| RIPK2 | HTRF | >10,000 | --INVALID-LINK-- |

| c-Met | HTRF | 1,100 | --INVALID-LINK-- |

Signaling Pathways and Mechanism of Inhibition

The following diagram illustrates the canonical necroptosis signaling pathway and the mechanism by which this compound inhibits this process.

Caption: RIPK3 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (HTRF)

This protocol is adapted from the supplementary information of Hart et al., ACS Med Chem Lett. 2019;11(3):266–271.

Objective: To determine the in vitro inhibitory activity of this compound against RIPK3 kinase.

Materials:

-

Recombinant human RIPK3 (full-length)

-

HTRF Kinase-TK kit (Cisbio)

-

TK Substrate-biotin (Cisbio)

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA

-

Stop/Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (PT66), and Streptavidin-XL665

-

This compound (or test compound) dissolved in DMSO

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 2.5 µL of the diluted this compound solution. For control wells, add 2.5 µL of Assay Buffer with the same percentage of DMSO.

-

Add 2.5 µL of a solution containing RIPK3 kinase and TK Substrate-biotin in Assay Buffer. The final concentrations are typically around 1-5 nM for the kinase and 500 nM for the substrate.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final ATP concentration should be at its Km value for RIPK3.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of Stop/Detection Buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Necroptosis Assay

Objective: To evaluate the ability of this compound to inhibit necroptosis in a cellular context.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human TNF-α

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound (or test compound) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells by adding the diluted this compound solutions to the wells. Incubate for 1-2 hours at 37°C.

-

Induce necroptosis by adding a cocktail of TNF-α (final concentration ~20 ng/mL), SMAC mimetic (final concentration ~100 nM), and z-VAD-FMK (final concentration ~20 µM) to the wells.

-

Incubate the plate for 18-24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add an equal volume of CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and read the luminescence on a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and characterization of RIPK3 inhibitors.

Caption: Experimental workflow for RIPK3 inhibitor discovery.

Conclusion

This compound is a valuable research tool for studying the role of RIPK3-mediated necroptosis in various physiological and pathological processes. Its high potency and selectivity, coupled with its well-defined Type II mechanism of action, make it a strong candidate for further preclinical and clinical development as a therapeutic agent for diseases driven by necroptotic cell death. This guide provides a comprehensive overview of its mechanism of action and the experimental methodologies used for its characterization, serving as a resource for the scientific community.

References

Unveiling Ripk3-IN-2: A Technical Primer on a Novel Necroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and cancer. At the heart of this pathway lies Receptor-Interacting Protein Kinase 3 (RIPK3), a serine/threonine kinase that acts as a central executioner of necroptotic cell death. The discovery of small molecule inhibitors targeting RIPK3 is a key focus in the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and development of Ripk3-IN-2, a novel and potent inhibitor of RIPK3. We will delve into its biological activity, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.

Core Data Summary

The biological activity of this compound has been characterized in several cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Cell Line | Assay Type | Endpoint | Value (µM) | Incubation Time (hours) |

| HT-29 (Human Colorectal Adenocarcinoma) | Cell Viability | EC50 | 0.085 | 42 |

| MEF (Mouse Embryonic Fibroblast) | Cell Viability | EC50 | 0.24 | 14 |

| L929 (Mouse Fibrosarcoma) | Cell Viability | EC50 | 0.21 | 18 |

Table 1: Cellular Activity of this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound in inhibiting cell death in various cell lines commonly used to study necroptosis.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic potential by inhibiting the kinase activity of RIPK3, a critical step in the necroptosis signaling cascade. The diagram below illustrates the canonical necroptosis pathway and the point of intervention for this compound.

Figure 1: Necroptosis Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in the necroptosis pathway, from upstream receptor activation to downstream cell lysis, highlighting the inhibitory action of this compound on RIPK3.

Experimental Protocols

The characterization of this compound involved a series of in vitro cellular assays to determine its potency and efficacy. The following are detailed methodologies for the key experiments cited.

Cell Viability Assays

Objective: To determine the concentration-dependent effect of this compound on the viability of cells undergoing necroptosis.

General Protocol:

-

Cell Seeding: HT-29, MEF, or L929 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound was prepared, with concentrations typically ranging from 0.3 µM to 20.0 µM. The cells were treated with the compound or vehicle control (DMSO).

-

Induction of Necroptosis: Necroptosis was induced using appropriate stimuli (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-FMK for L929 and MEF cells, or a SMAC mimetic for HT-29 cells).

-

Incubation: The plates were incubated for a specific duration (14 hours for MEF, 18 hours for L929, and 42 hours for HT-29 cells) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data was normalized to the vehicle control, and the EC50 values were calculated using a non-linear regression analysis (four-parameter logistic curve fit).

Discovery and Development Workflow

The discovery of this compound likely followed a structured drug discovery process, beginning with target identification and culminating in the identification of a lead compound. The following diagram outlines a logical workflow for the discovery of a RIPK3 inhibitor like this compound.

Figure 2: A Representative Drug Discovery Workflow for a RIPK3 Inhibitor. This flowchart depicts the typical stages involved in the discovery and development of a targeted inhibitor like this compound, from initial target validation to preclinical studies.

Conclusion

This compound represents a promising small molecule inhibitor of RIPK3 with demonstrated cellular efficacy in blocking necroptotic cell death. The data presented in this guide provide a foundational understanding of its in vitro activity. Further investigation into its biochemical potency, selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of necroptosis and drug discovery, facilitating further studies and the development of next-generation RIPK3 inhibitors.

The Function and Mechanism of RIPK3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and degenerative diseases. Inhibition of RIPK3 kinase activity presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the function of RIPK3 inhibitors, using the potent and selective inhibitor GSK'872 as a primary example. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows. While the specific compound "Ripk3-IN-2" is not prominently documented in scientific literature, the principles and methodologies described herein are broadly applicable to the study of novel RIPK3 inhibitors.

Introduction to RIPK3 and Necroptosis

Necroptosis is a regulated form of necrosis that is initiated in response to various stimuli, including activation of death receptors like the tumor necrosis factor receptor (TNFR) and engagement of Toll-like receptors (TLRs).[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.

The core of the necroptosis signaling pathway involves two key serine/threonine kinases: RIPK1 and RIPK3.[2] Upon stimulation, and in the absence of active caspase-8, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like signaling complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL). This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, ultimately causing cell lysis.[2][3]

Given its central role in executing necroptosis, RIPK3 has emerged as a key therapeutic target for diseases where this cell death pathway is dysregulated.

Mechanism of Action of RIPK3 Inhibitors

RIPK3 inhibitors are small molecules designed to bind to the kinase domain of RIPK3 and block its catalytic activity. By preventing the phosphorylation of MLKL, these inhibitors effectively halt the necroptotic signaling cascade and prevent cell death. GSK'872 is a well-characterized, potent, and selective inhibitor of RIPK3.[4][5][6] It binds to the ATP-binding pocket of the RIPK3 kinase domain with high affinity, thereby preventing the transfer of phosphate from ATP to its substrates.[4][6] This inhibition is highly specific for RIPK3, with minimal cross-reactivity against a large panel of other human kinases, including the closely related RIPK1.[4][7]

The inhibition of RIPK3 kinase activity by compounds like GSK'872 has been shown to block necroptosis induced by various stimuli, including TNF, TLR ligands, and viral infections.[4][6] This demonstrates the broad applicability of targeting RIPK3 to prevent necroptotic cell death in different pathological contexts.

Quantitative Data for GSK'872

The potency and selectivity of a RIPK3 inhibitor are critical parameters for its potential as a research tool and therapeutic agent. The following table summarizes the key quantitative data for GSK'872.

| Parameter | Value | Assay Type | Reference |

| RIPK3 Binding Affinity (IC50) | 1.8 nM | Cell-free biochemical assay | [4][5][6] |

| RIPK3 Kinase Activity (IC50) | 1.3 nM | Cell-free biochemical assay | [4][5][6] |

| Cellular Necroptosis Inhibition (IC50) | 100-1000 fold higher than biochemical IC50 | Cell-based assay (e.g., HT-29 cells) | [4][6] |

| Selectivity | >1000-fold selective for RIPK3 over a panel of 300 other kinases | Kinase screening panel |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of RIPK3 inhibitors like GSK'872.

In Vitro RIPK3 Kinase Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the kinase activity of recombinant human RIPK3.

Materials:

-

Recombinant human RIPK3 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

Test compound (e.g., GSK'872) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant RIPK3 enzyme to all wells except the negative control.

-

Add the substrate to all wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for RIPK3 if known, or at a standard concentration (e.g., 10 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Necroptosis Assay

Objective: To assess the ability of a test compound to inhibit necroptosis in a cellular context.

Materials:

-

Human colorectal adenocarcinoma cell line HT-29 (or other suitable cell line that undergoes necroptosis, e.g., L929, 3T3-SA)

-

Cell culture medium (e.g., McCoy's 5A for HT-29 cells) supplemented with fetal bovine serum (FBS) and antibiotics

-

Human TNF-α

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Test compound (e.g., GSK'872) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or propidium iodide for flow cytometry)

-

96-well cell culture plates

-

Plate reader or flow cytometer

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.[8] Include a vehicle control (DMSO).

-

Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).[8] The caspase inhibitor is crucial to prevent apoptosis and channel the cell death pathway towards necroptosis.

-

Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Assess cell viability using a suitable method:

-

Luminescent ATP Assay (e.g., CellTiter-Glo®): Add the reagent directly to the wells according to the manufacturer's protocol and measure luminescence. A decrease in luminescence indicates a loss of cell viability.

-

Propidium Iodide (PI) Staining and Flow Cytometry: Harvest the cells, stain with PI, and analyze by flow cytometry. An increase in the PI-positive population indicates an increase in cells with compromised membrane integrity (necrotic cells).

-

-

Calculate the percentage of cell death inhibition for each compound concentration relative to the vehicle-treated, necroptosis-induced control.

-

Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: The RIPK3-mediated necroptosis signaling pathway.

Inhibitor Mechanism of Action Diagram

Caption: Mechanism of action of a RIPK3 inhibitor.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular characterization of RIPK3 inhibitors.

Conclusion

The inhibition of RIPK3 kinase activity is a validated strategy for blocking necroptotic cell death. Potent and selective inhibitors, such as GSK'872, serve as invaluable tools for dissecting the role of necroptosis in various diseases and represent a promising class of therapeutic agents. The experimental protocols and data presented in this guide provide a framework for the characterization of novel RIPK3 inhibitors. As our understanding of the intricate roles of RIPK3 in both cell death and inflammation continues to evolve, the development of next-generation inhibitors will be crucial for translating these scientific insights into clinical applications.

References

- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. GSK-872 | RIP kinase | TargetMol [targetmol.com]

- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

A Technical Guide to Selective RIPK3 Inhibitors

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of selective inhibitors targeting Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis. While the specific compound "Ripk3-IN-2" is listed by some vendors, publicly available scientific literature and detailed characterization data for a molecule with this exact name are scarce[1][2]. Therefore, this whitepaper will focus on well-characterized, selective RIPK3 inhibitors that are prominent in preclinical research, including RIPK3-IN-1 , GSK'872 , Zharp-99 , and the tricyclic Compound 37 . These compounds serve as crucial tools for investigating the role of RIPK3 in various pathological conditions and as foundational scaffolds for the development of novel therapeutics.

This document details the mechanism of action of RIPK3 in the necroptosis pathway, presents comparative quantitative data for key inhibitors, provides detailed experimental protocols for their evaluation, and visualizes complex processes using standardized diagrams.

The RIPK3 Signaling Pathway in Necroptosis

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is critically dependent on the kinase activity of RIPK3. This pathway can be initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[3]

Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I at the membrane, which primarily signals for cell survival and inflammation through NF-κB activation. However, under conditions where caspase-8 is inhibited or absent, key components can dissociate to form a cytosolic secondary complex known as the necrosome (or Complex IIb).[4] This complex is characterized by the assembly of RIPK1 and RIPK3, which interact via their RIP Homotypic Interaction Motifs (RHIMs).[3] This interaction leads to the reciprocal phosphorylation and activation of both kinases.[4] Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), thereby propagating an inflammatory response.[3]

Profiles of Selective RIPK3 Inhibitors

The development of selective RIPK3 inhibitors is crucial for dissecting its function and for therapeutic applications. The following tables summarize the quantitative data for several leading compounds.

RIPK3-IN-1 is a Type II, DFG-out inhibitor, meaning it binds to an inactive conformation of the kinase, which often confers greater selectivity.[4][5] GSK'872 is a potent and highly selective inhibitor widely used as a tool compound in necroptosis research.[6][7] Zharp-99 was developed from the GSK'872 scaffold and shows high potency and favorable pharmacokinetic properties.[3][8] Compound 37 is a potent inhibitor with a tricyclic scaffold that demonstrates high affinity for RIPK3 and efficacy in in vivo models.[9][10]

Table 1: Biochemical Potency of Selective RIPK3 Inhibitors

| Inhibitor | Target | Assay Type | Potency Value | Citation(s) |

|---|---|---|---|---|

| RIPK3-IN-1 | RIPK3 | HTRF | IC₅₀ = 9.1 nM | [5] |

| GSK'872 | RIPK3 | Kinase Activity | IC₅₀ = 1.3 nM | [6][7] |

| RIPK3 | Binding Affinity | IC₅₀ = 1.8 nM | [6] | |

| Zharp-99 | RIPK3 | Binding Affinity | Kd = 1.35 nM | [3] |

| Compound 37 | RIPK3 | Binding Affinity | Kd = 14 nM |[9][10] |

Table 2: Kinase Selectivity Profile

| Inhibitor | Off-Target Kinase | Potency Value (IC₅₀) | Selectivity (vs. RIPK3) | Citation(s) |

|---|---|---|---|---|

| RIPK3-IN-1 | RIPK1 | 5.5 µM | ~604-fold | [5] |

| RIPK2 | >10 µM | >1098-fold | [5] | |

| c-Met | 1.1 µM | ~120-fold | [5] | |

| GSK'872 | RIPK1 | >10 µM (Not inhibited) | >1000-fold | [6][11] |

| Panel of 300 kinases | Minimal inhibition at 1 µM | Highly Selective | [6][7] | |

| Zharp-99 | RIPK1 | >10 µM (Not inhibited) | Highly Selective | [3][8] |

| Compound 37 | RIPK1 | No observable affinity | Highly Selective |[9][10] |

Table 3: Cellular Activity in Necroptosis Assays

| Inhibitor | Cell Line | Necroptotic Stimuli | Potency Value (EC₅₀) | Citation(s) |

|---|---|---|---|---|

| GSK'872 | HT-29 | TNF-α/Smac mimetic/z-VAD | ~100-1000 nM | [6][12] |

| 3T3-SA | TNF-α/z-VAD | Effective at 1-3 µM | ||

| Zharp-99 | HT-29 | TNF-α/Smac mimetic/z-VAD | More potent than GSK'872 | [3][8] |

| Compound 37 | HT-29 | TNF-α/Smac mimetic/z-VAD | EC₅₀ = 0.42 µM (analogue 38) |[9] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of RIPK3 inhibitors requires a standardized set of in vitro and in vivo assays.

This assay quantifies the direct inhibitory effect of a compound on RIPK3's enzymatic activity. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method that measures the phosphorylation of a substrate.

Methodology:

-

Reagents: Recombinant human RIPK3, biotinylated kinase substrate (e.g., TK Substrate-biotin), ATP, HTRF detection reagents (e.g., Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665), assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35).[13][14]

-

Procedure: a. Dispense test compounds at various concentrations into a low-volume 384-well plate. b. Add a mixture of RIPK3 enzyme and the biotinylated substrate to each well. c. After a brief pre-incubation, initiate the kinase reaction by adding ATP. d. Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.[13] e. Terminate the reaction and begin detection by adding a solution containing EDTA and the HTRF antibody pairs. f. After a final incubation period (60 minutes, room temperature), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[15]

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to no-inhibitor (0%) and no-enzyme (100%) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.

This assay measures the ability of a compound to protect cells from a necroptotic death stimulus.

Methodology:

-

Materials: Human colon adenocarcinoma HT-29 cells, necroptotic stimuli [e.g., TNF-α (40 ng/mL), Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-FMK (20 µM)], cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[3][8]

-

Procedure: a. Seed HT-29 cells into 96-well plates and allow them to adhere overnight. b. Pre-treat cells with serial dilutions of the RIPK3 inhibitor for 2 hours.[8] c. Add the necroptotic cocktail (TNF-α/Smac mimetic/z-VAD) to the wells. d. Incubate the plates for 24-48 hours at 37°C.[3] e. Measure cell viability by adding the CellTiter-Glo® reagent and quantifying the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[8]

-

Data Analysis: Normalize viability data to vehicle-treated (100% viability) and stimulus-only (0% viability) controls. Determine EC₅₀ values from the resulting dose-response curves.

This biochemical assay confirms that the inhibitor acts on the RIPK3 pathway by assessing its effect on the formation of the RIPK1-RIPK3 necrosome complex in cells.

Methodology:

-

Principle: An antibody against one component of the necrosome (e.g., RIPK1) is used to pull down the entire complex from cell lysates. Western blotting is then used to detect other components (e.g., RIPK3).

-

Procedure: a. Treat cells (e.g., HT-29) with necroptotic stimuli in the presence or absence of the inhibitor.[16] b. Lyse the cells in a non-denaturing buffer (e.g., containing 1% NP-40).[17] c. Incubate the clarified cell lysates with an anti-RIPK1 antibody and Protein A/G-agarose beads overnight at 4°C.[16] d. Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins. e. Elute the bound proteins from the beads using SDS-PAGE sample buffer. f. Separate the proteins by SDS-PAGE and transfer to a membrane. g. Probe the membrane with antibodies against RIPK3, phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL) to assess complex formation and activation.[8]

This model assesses the inhibitor's ability to protect against lethal systemic inflammation driven by high-dose TNF-α, a process known to be dependent on RIPK3.[3][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 4. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]

- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. weichilab.com [weichilab.com]

- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transition from TNF-Induced Inflammation to Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of the Necrosome: A Technical Guide to the Action of Ripk3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and immunity. Central to this pathway is the formation of the necrosome, a signaling complex that activates the effector protein Mixed Lineage Kinase Domain-Like (MLKL), leading to cell death. Receptor-Interacting Protein Kinase 3 (Ripk3) is an essential kinase within the necrosome, and its catalytic activity is a key driver of necroptotic signaling. Consequently, Ripk3 has emerged as a promising therapeutic target for diseases driven by excessive necroptosis. This technical guide provides an in-depth analysis of Ripk3-IN-2, a representative small molecule inhibitor of Ripk3, and its effect on the necrosome. We will detail its mechanism of action, present its biochemical and cellular activity in structured tables, provide comprehensive experimental protocols for its characterization, and visualize the underlying biological and experimental frameworks using detailed diagrams.

The Necroptosis Signaling Pathway and the Role of the Necrosome

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). In the absence of active Caspase-8, a signaling cascade is triggered that leads to the assembly of the necrosome. This multi-protein complex is primarily composed of Ripk1 and Ripk3, which interact via their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction facilitates the autophosphorylation and activation of Ripk3.

Activated Ripk3 then phosphorylates its downstream substrate, MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, resulting in lytic cell death and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.

This compound: A Potent and Selective Inhibitor of Ripk3

This compound is a representative Type II kinase inhibitor that targets the inactive "DFG-out" conformation of Ripk3, providing a high degree of selectivity. By binding to and stabilizing this inactive state, this compound prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity and halting the downstream signaling cascade that leads to necroptosis.

Quantitative Data for a Representative Ripk3 Inhibitor (GSK'872)

As a well-characterized and highly selective Ripk3 inhibitor, GSK'872 serves as an excellent proxy for understanding the potency and selectivity of compounds like this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (Ripk3) | 1.3 nM | Biochemical Kinase Assay | [1][2] |

| Binding Affinity (Ripk3) | 1.8 nM | Biochemical Binding Assay | [1] |

| Kinase Selectivity | >1000-fold vs. >300 kinases | Kinome-wide panel | [2][3] |

| Cellular EC50 | 100 - 1000 fold shift from IC50 | Cell-based Necroptosis Assay | [4] |

Mechanism of Action of this compound

This compound functions by directly inhibiting the kinase activity of Ripk3. This prevents the phosphorylation of MLKL, a critical step for its activation and the subsequent execution of necroptosis. The inhibition of MLKL phosphorylation effectively blocks the formation of the active necrosome and preserves cell viability in the face of necroptotic stimuli.

Experimental Protocols

Biochemical Ripk3 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of Ripk3 by detecting the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Ripk3 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound or other test compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution.

-

Add 10 µL of a solution containing Ripk3 and MBP to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final concentrations should be optimized, but a starting point is 10-50 ng/well Ripk3, 0.2 µg/µL MBP, and 10 µM ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure ADP production by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Assay

This assay assesses the ability of this compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

Materials:

-

A cell line susceptible to necroptosis (e.g., HT-29, L929)

-

Cell culture medium

-

TNF-α (human or mouse, depending on the cell line)

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound or other test compounds

-

A method to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, SYTOX™ Green Nucleic Acid Stain)

-

Clear-bottom, white or black 96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (e.g., 100-500 nM), and a pan-caspase inhibitor (e.g., 20 µM).

-

Incubate the cells for 18-24 hours.

-

Measure cell viability using your chosen method. For CellTiter-Glo®, follow the manufacturer's protocol to measure ATP levels as an indicator of viability. For SYTOX™ Green, measure the fluorescence of the dye, which enters cells with compromised membrane integrity.

-

Calculate the EC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.

Immunoprecipitation of the Necrosome and Western Blot Analysis

This protocol allows for the visualization of the effect of this compound on the phosphorylation of key necrosome components.

Materials:

-

Cells treated as in the cellular necroptosis assay

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibodies: anti-Ripk1, anti-Ripk3, anti-phospho-Ripk3 (Ser227), anti-MLKL, anti-phospho-MLKL (Ser358)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot equipment

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

For immunoprecipitation, incubate 500-1000 µg of protein lysate with an antibody against a necrosome component (e.g., anti-Ripk1) overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

For direct Western blot analysis of cell lysates, take 20-40 µg of protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of Ripk1, Ripk3, and MLKL.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analyze the effect of this compound on the phosphorylation status of Ripk3 and MLKL.

Conclusion

This compound and similar potent and selective inhibitors of Ripk3 represent valuable tools for dissecting the necroptosis pathway and hold significant therapeutic potential for a range of inflammatory and degenerative diseases. By effectively disrupting the formation and activity of the necrosome, these compounds can mitigate the detrimental effects of uncontrolled necroptotic cell death. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the effects of Ripk3 inhibitors and to further explore the intricate biology of the necrosome.

References

The Role of RIPK3 Inhibitors in TNF-Induced Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrotic cell death, is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3). In the context of tumor necrosis factor (TNF)-induced signaling, the activation of RIPK3 is a pivotal event leading to the formation of the necrosome complex and subsequent cell lysis. This process has been implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases, making RIPK3 an attractive therapeutic target. This technical guide provides an in-depth overview of the role and mechanism of action of RIPK3 inhibitors, using well-characterized compounds as illustrative examples, in preventing TNF-induced necroptosis. We present key quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area. While this guide focuses on the general class of RIPK3 inhibitors, the principles and methodologies described are broadly applicable to novel inhibitors like Ripk3-IN-2.

Introduction to TNF-Induced Necroptosis and the Role of RIPK3

Tumor necrosis factor (TNF), a pleiotropic cytokine, can trigger distinct cellular outcomes, including inflammation, survival, apoptosis, and necroptosis.[1] The decision between these fates is tightly regulated by a complex signaling network. Necroptosis is a lytic form of cell death that is initiated upon the formation of a signaling complex known as the necrosome.[2] This pathway is typically activated when caspase-8, the key executioner of apoptosis, is inhibited or absent.

The core components of the necrosome are RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs).[3] Upon TNF receptor 1 (TNFR1) stimulation and in the absence of caspase-8 activity, RIPK1 is deubiquitinated and undergoes a conformational change, allowing it to recruit and activate RIPK3.[4] Activated RIPK3 then phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[5][6] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell swelling and lysis.[7]

Mechanism of Action of RIPK3 Inhibitors

RIPK3 inhibitors are small molecules designed to block the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the execution of necroptosis. Many potent and selective RIPK3 inhibitors, such as those from the GSK and Zharp series, are classified as Type II kinase inhibitors. These inhibitors target the inactive "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped out of its active conformation.[2] This mode of binding offers greater selectivity compared to ATP-competitive Type I inhibitors. By stabilizing the inactive state of RIPK3, these inhibitors prevent the autophosphorylation and activation of the kinase, effectively halting the necroptotic signaling cascade.

Quantitative Data on RIPK3 Inhibitor Activity

The efficacy of RIPK3 inhibitors is typically quantified through in vitro kinase assays and cell-based necroptosis inhibition assays. The following tables summarize key quantitative data for representative RIPK3 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Binding Constant (Kd, nM) | Assay Type | Reference |

| Zharp-99 | Human RIPK3 | <10 | 1.35 | In vitro kinase assay | [6] |

| GSK'872 | Human RIPK3 | ~10-100 | Not Reported | In vitro kinase assay | [5] |

| GSK'840 | Human RIPK3 | 0.3 | 0.9 | ADP-Glo Assay, Fluorescence Polarization | [8] |

| GSK'843 | Human RIPK3 | Not Reported | Not Reported | Not Reported | [8] |

Table 2: Inhibition of TNF-Induced Necroptosis in Cellular Assays

| Compound | Cell Line | Necroptotic Stimulus | IC50 (µM) | Viability Assay | Reference |

| Zharp-99 | HT-29 | TNFα, Smac mimetic, z-VAD | ~0.1 | ATP measurement | [5] |

| Zharp-99 | MEFs | TNFα, Smac mimetic, z-VAD | 0.15 - 1.2 | ATP measurement | [5] |

| GSK'872 | HT-29 | TNFα, Smac mimetic, z-VAD | >1 | ATP measurement | [5] |

| GSK'840 | HT-29 | TNF, zVAD-fmk | ~1 | Cell Viability | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RIPK3 inhibitors in the context of TNF-induced necroptosis.

Cell Culture and Induction of Necroptosis

-

Cell Lines: Human colon adenocarcinoma HT-29 cells, mouse fibrosarcoma L929 cells, or mouse embryonic fibroblasts (MEFs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Necroptosis in HT-29 cells:

-

Seed HT-29 cells in 96-well plates.

-

Pre-treat cells with the RIPK3 inhibitor (e.g., this compound) at various concentrations for 2 hours.

-

Induce necroptosis by adding a combination of human TNFα (40 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and the pan-caspase inhibitor z-VAD-FMK (20 µM).[5]

-

Incubate for 24-48 hours before assessing cell viability.

-

-

Induction of Necroptosis in L929 cells:

-

Seed L929 cells in 96-well plates.

-

Pre-treat with the RIPK3 inhibitor for 2 hours.

-

Induce necroptosis by adding mouse TNFα (40 ng/mL) and z-VAD-FMK (20 µM).[7]

-

Incubate for the desired time before analysis.

-

Cell Viability Assay

-

Principle: To quantify the protective effect of the RIPK3 inhibitor against necroptotic cell death.

-

Method (ATP-based):

-

After inducing necroptosis as described above, equilibrate the plate to room temperature.

-

Add a volume of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the untreated control.

-

In Vitro Kinase Assay

-

Principle: To directly measure the inhibitory effect of the compound on the enzymatic activity of recombinant RIPK3.

-

Method (ADP-Glo™ Kinase Assay, Promega):

-

Prepare a reaction mixture containing recombinant human RIPK3 protein in kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT).[7]

-

Add the RIPK3 inhibitor at various concentrations or DMSO (vehicle control) and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (e.g., 50 µM) and a suitable substrate like Myelin Basic Protein (MBP, 20 µM).[6]

-

Incubate for 2 hours at room temperature.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's instructions.

-

Measure luminescence to determine kinase activity.

-

Western Blot Analysis

-

Principle: To detect the phosphorylation status of key signaling proteins (RIPK1, RIPK3, MLKL) in the necroptotic pathway.

-

Method:

-

Seed cells in 6-well plates and treat as described in section 4.1 for the appropriate duration (e.g., 4-8 hours for phosphorylation events).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-RIPK3 (Ser227), phospho-MLKL (Ser358), phospho-RIPK1 (Ser166), and total protein levels of RIPK3, MLKL, RIPK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunoprecipitation

-

Principle: To assess the effect of the RIPK3 inhibitor on the interaction between RIPK1 and RIPK3 within the necrosome.

-

Method:

-

Treat cells as described for Western blot analysis.

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

-

Pre-clear the lysates with protein A/G-agarose beads.

-

Incubate the lysates with an antibody against RIPK3 (or a tag if using overexpressed tagged protein) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.

-

Visualizing the Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events in TNF-induced necroptosis and the points of intervention for RIPK3 inhibitors, as well as a typical experimental workflow.

Caption: TNF-induced necroptosis signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound in TNF-induced necroptosis.

Conclusion

RIPK3 is a well-validated target for the development of therapeutics aimed at treating diseases driven by necroptotic cell death. This guide has outlined the critical role of RIPK3 in TNF-induced necroptosis and provided a comprehensive overview of the mechanism of action of its inhibitors. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows offers a clear framework for designing and interpreting studies on novel RIPK3 inhibitors. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of compounds like this compound will be crucial for their clinical translation.

References

- 1. Multiple death pathways in TNF-treated fibroblasts: RIP3- and RIP1-dependent and independent routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK3 contributes to TNFR1-mediated RIPK1 kinase-dependent apoptosis in conditions of cIAP1/2 depletion or TAK1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ripk3-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in the pathogenesis of various inflammatory diseases, ischemic injury, and cancer. Ripk3-IN-2 is a potent and selective inhibitor of RIPK3 kinase activity, making it a valuable tool for studying the role of necroptosis in these processes. These application notes provide detailed protocols for the use of this compound in cell culture to inhibit necroptosis, along with relevant quantitative data and pathway diagrams.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S₂ |

| Molecular Weight | 441.95 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |

Note: For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Mechanism of Action

This compound is a type II inhibitor that targets the DFG-out (inactive) conformation of RIPK3, thereby preventing its kinase activity. In the necroptosis signaling cascade, activation of death receptors like TNFR1 can lead to the formation of a necrosome complex containing RIPK1 and RIPK3. Within this complex, RIPK3 becomes activated and phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necroptotic cell death. By inhibiting the kinase activity of RIPK3, this compound prevents the phosphorylation of MLKL and the subsequent execution of necroptosis.

Figure 1. Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the effective concentrations (EC₅₀) of this compound in various cell lines. These values can serve as a starting point for determining the optimal concentration for your specific experimental setup.

| Cell Line | EC₅₀ | Incubation Time | Reference |

| HT-29 (human colorectal adenocarcinoma) | 0.085 µM | 42 hours | [1] |

| MEF (mouse embryonic fibroblast) | 0.24 µM | 14 hours | [1] |

| L929 (mouse fibrosarcoma) | 0.21 µM | 18 hours | [1] |

Note: The optimal concentration of this compound may vary depending on the cell type, stimulus, and experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.

Experimental Protocols

The following are detailed protocols for inducing necroptosis and evaluating the inhibitory effect of this compound in commonly used cell lines.

Protocol 1: Inhibition of TNFα-Induced Necroptosis in HT-29 Cells

This protocol describes how to induce necroptosis in the human colorectal adenocarcinoma cell line HT-29 and assess the inhibitory potential of this compound.

Figure 2. Experimental workflow for assessing this compound in HT-29 cells.

Materials:

-

HT-29 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (stock solution in DMSO)

-

Human TNFα (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

96-well plates for viability assays

-

6-well plates for Western blotting

-

Reagents for cell viability assay (e.g., CellTiter-Glo®)

-

Reagents and antibodies for Western blotting (anti-pRIPK3, anti-pMLKL, anti-GAPDH)

Procedure:

-

Cell Seeding:

-

For viability assays, seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

For Western blotting, seed HT-29 cells in a 6-well plate at a density of 5 x 10⁵ cells/well.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO only).

-

Remove the old medium from the cells and add the medium containing this compound or vehicle.

-

-

Induction of Necroptosis:

-

Prepare a necroptosis-inducing cocktail containing human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in complete culture medium.[2]

-

Add the necroptosis-inducing cocktail to the wells.

-

Incubate the cells for 8 to 24 hours at 37°C. The optimal incubation time should be determined empirically.

-

-

Analysis:

-

Cell Viability Assay: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.

-

Western Blotting:

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated RIPK3 (pRIPK3) and phosphorylated MLKL (pMLKL) to assess the inhibition of the necroptotic pathway. Use an antibody against a housekeeping protein like GAPDH as a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Protocol 2: Inhibition of TNFα-Induced Necroptosis in L929 Cells

This protocol outlines the procedure for inducing necroptosis in the mouse fibrosarcoma cell line L929 and evaluating the effect of this compound.

Materials:

-

L929 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Mouse TNFα

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

96-well plates for viability assays

-

Reagents for cell viability assay (e.g., LDH cytotoxicity assay kit)

Procedure:

-

Cell Seeding:

-

Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

-

Allow cells to adhere overnight at 37°C, 5% CO₂.

-

-

Pre-treatment with this compound:

-

Induction of Necroptosis:

-

Prepare a solution of mouse TNFα (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM) in complete culture medium.[2]

-

Add the induction solution to the cells.

-

Incubate for 4 to 18 hours at 37°C.

-

-

Analysis:

-

LDH Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death, following the manufacturer's protocol.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No inhibition of necroptosis | - this compound concentration is too low.- Insufficient pre-incubation time.- Compound has degraded. | - Perform a dose-response curve to find the optimal concentration.- Increase pre-incubation time to 2-4 hours.- Use a fresh stock of this compound. |

| High background cell death in vehicle control | - DMSO concentration is too high.- Cells are unhealthy. | - Ensure the final DMSO concentration is ≤ 0.1%.- Use healthy, low-passage number cells. |

| Variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and careful technique. |

Conclusion

This compound is a potent and selective inhibitor of RIPK3, making it an indispensable tool for investigating the molecular mechanisms of necroptosis and its role in various physiological and pathological conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture-based studies. Careful optimization of experimental conditions will ensure reliable and reproducible results.

References

Application Notes and Protocols for Ripk3-IN-2 in HT-29 Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ripk3-IN-2, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in the context of human colorectal adenocarcinoma HT-29 cells. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and execution.

Mechanism of Action: RIPK3 and Necroptosis

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is critically mediated by RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2] This pathway is typically activated under conditions where apoptosis is inhibited. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), a signaling cascade is initiated.[3] In the absence of active Caspase-8, RIPK1 and RIPK3 are phosphorylated and form a complex called the necrosome.[2][3] This complex then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane permeabilization and cell death.[1][4] this compound and other similar small molecule inhibitors function by targeting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.

HT-29 cells are a widely used human colorectal cancer cell line that expresses the necessary components of the necroptotic pathway, including RIPK1 and RIPK3, making them a suitable model for studying necroptosis and evaluating the efficacy of RIPK3 inhibitors.[5][6]

Quantitative Data for RIPK3 Inhibitors in HT-29 Cells

| Inhibitor | Target | Assay | Inducing Agent(s) | IC50 / Effective Concentration | Reference |

| GSK'840 | RIPK3 | Cell Viability | TNF-α, z-VAD-fmk, SMAC mimetic | ~100-1000 nM (IC50) | [7] |

| GSK'843 | RIPK3 | Cell Viability | TNF-α, z-VAD-fmk, SMAC mimetic | ~100-1000 nM (IC50) | [7] |

| GSK'872 | RIPK3 | Cell Viability | TNF-α, z-VAD-fmk, SMAC mimetic | ~100-1000 nM (IC50) | [7] |

| Zharp-99 | RIPK3 | Cell Viability | TNF-α, Smac mimetic, z-VAD-fmk | Efficient inhibition at 0.15 to 1.2 µM | [8] |

Experimental Protocols

Here are detailed protocols for utilizing this compound in experiments with HT-29 cells.

1. HT-29 Cell Culture

-

Cell Line: HT-29 (Human colorectal adenocarcinoma)

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend in fresh growth medium for seeding into new flasks.

2. Induction of Necroptosis in HT-29 Cells

This protocol describes a common method for inducing necroptosis in HT-29 cells.

-

Reagents:

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., BV6 or birinapant)

-

z-VAD-fmk (pan-caspase inhibitor)

-

-

Procedure:

-

Seed HT-29 cells in a multi-well plate at a desired density (e.g., 1 x 10^4 cells/well in a 96-well plate for viability assays) and allow them to adhere overnight.[9]

-

Pre-treat the cells with the desired concentration of this compound or other inhibitors for 1-2 hours.[8]

-

Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL), a Smac mimetic (e.g., 100-500 nM), and z-VAD-fmk (e.g., 20 µM).[7][8][10]

-

Incubate the cells for the desired time period (e.g., 8-24 hours).[7][8]

-

3. Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability after treatment.[11]

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

-

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4. Western Blotting for Phospho-RIPK3 and Phospho-MLKL

This protocol is to confirm the inhibition of the necroptotic pathway.

-

Procedure:

-

Seed HT-29 cells in a 6-well plate and treat as described in the necroptosis induction protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-RIPK3 (Ser227), total RIPK3, phospho-MLKL (Ser358), total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Necroptosis Signaling Pathway

References

- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPOP-mediated RIPK3 destabilization desensitizes LPS/sMAC/zVAD-induced necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect [frontiersin.org]

- 10. Human RIPK3 C-lobe phosphorylation is essential for necroptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Ripk3-IN-2 Treatment of MEF Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 3 (Ripk3) is a critical regulator of programmed necrosis, a lytic and pro-inflammatory form of cell death also known as necroptosis. Ripk3 activation, often triggered by death receptor signaling or pathogen-associated molecular patterns, leads to the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), which executes the necroptotic cascade. Given its central role in inflammation and cell death, Ripk3 has emerged as a promising therapeutic target for a variety of diseases, including inflammatory disorders and ischemia-reperfusion injury.

Ripk3-IN-2 is a potent and selective Type II inhibitor of Ripk3, targeting the kinase in its inactive DFG-out conformation. This mode of inhibition offers high selectivity over other kinases, including the closely related Ripk1. These application notes provide a comprehensive guide for the use of this compound in mouse embryonic fibroblast (MEF) cells, a common model system for studying necroptosis. This document includes detailed protocols for inducing and inhibiting necroptosis, assessing cell viability, and analyzing key signaling events, along with quantitative data and visualizations to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of a representative Ripk3 inhibitor, Zharp-99, in MEF cells. Zharp-99 serves as a valuable surrogate for this compound, providing insights into the expected dose-dependent effects on cell viability and target engagement.

Table 1: Inhibition of TNF-α-induced Necroptosis in MEF Cells by a Ripk3 Inhibitor [1][2][3]

| Inhibitor Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.15 | ~80 |

| 0.3 | ~90 |

| 0.6 | ~95 |

| 1.2 | ~100 |

MEF cells were pretreated with the indicated concentrations of the inhibitor for 2 hours, followed by treatment with TNF-α (40 ng/ml), Smac mimetic (100 nM), and z-VAD-FMK (20 µM) for 24 hours to induce necroptosis. Cell viability was assessed by measuring ATP levels.[1][2][3]

Table 2: Biochemical Potency of Ripk3 Inhibitors [4][5]

| Compound | Target | Assay | IC50 (nM) |

| GSK'843 | Human Ripk3 Kinase Domain | Fluorescence Polarization | 8.6 |

| GSK'872 | Human Ripk3 Kinase Domain | Fluorescence Polarization | 1.8 |

| GSK'843 | Human Ripk3 Kinase Domain | ADP-Glo | 6.5 |

| GSK'872 | Human Ripk3 Kinase Domain | ADP-Glo | 1.3 |

Experimental Protocols

Induction of Necroptosis in MEF Cells

This protocol describes the induction of necroptosis in MEF cells using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

Materials:

-

Mouse Embryonic Fibroblast (MEF) cells

-

Complete DMEM medium (supplemented with 10% FBS, 2 mM L-glutamine)

-

Recombinant mouse TNF-α

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

Procedure:

-

Seed MEF cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for 2 hours.

-

To induce necroptosis, add a cocktail of TNF-α (final concentration 40 ng/ml), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) to the wells.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Proceed with cell viability assessment.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to quantify cell viability following the induction of necroptosis and treatment with this compound.

Materials:

-

Treated MEF cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After the 24-hour incubation period, add 10 µl of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µl of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-Ripk3

This protocol describes the detection of phosphorylated Ripk3 (p-Ripk3) in MEF cells to assess the target engagement of this compound.

Materials:

-

Treated MEF cells in 6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Ripk3 (Ser227), anti-Ripk3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MEF cells in 6-well plates and treat with necroptotic stimuli and this compound as described in Protocol 1.

-

After the desired treatment time (e.g., 3 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Ripk3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane and re-probe for total Ripk3 and a loading control (e.g., β-actin).

Immunoprecipitation of Ripk1/Ripk3 Complex

This protocol details the immunoprecipitation of the Ripk1/Ripk3 necrosome complex to investigate the effect of this compound on its formation.

Materials:

-

Treated MEF cells

-

Immunoprecipitation (IP) lysis buffer

-

Anti-Ripk3 antibody or anti-Flag antibody (for Flag-tagged Ripk3)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE sample buffer

Procedure:

-

Treat MEF cells (potentially expressing Flag-tagged Ripk3) with necroptotic stimuli and this compound.

-

Lyse the cells in IP lysis buffer.

-

Pre-clear the lysates by incubating with magnetic beads for 1 hour.

-

Incubate the pre-cleared lysates with the anti-Ripk3 or anti-Flag antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-